1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- is an organic compound characterized by a benzimidazole core structure with a bromo-substituted pyridine moiety. Its chemical formula is C12H8BrN3, and it possesses a molecular weight of approximately 284.11 g/mol . The compound exhibits a distinctive structure that integrates two fused aromatic rings, contributing to its chemical properties and biological activities.
The biological activity of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- is significant due to its structural features. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Specific studies have shown that compounds within this class can inhibit various enzymes and receptors, which are crucial for the proliferation of pathogens and cancer cells. The unique bromo-pyridinyl substitution may also impart specific biological effects that differ from other benzimidazole derivatives.
The synthesis of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- typically involves multi-step organic reactions. Common methods include:
1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- finds applications across various fields:
Interaction studies involving 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- have revealed its potential pharmacokinetic properties. For instance, similar benzimidazole derivatives have shown minimal interactions with cytochrome P450 enzymes, suggesting a low risk of drug-drug interactions when co-administered with other medications. This characteristic is crucial for developing therapeutic agents that require safe co-administration.
Several compounds share structural similarities with 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-(6-chloro-3-pyridinyl)-1H-benzimidazole | C12H8ClN3 | Contains a chloro group instead of bromo |
| Benzimidazole | C7H6N2 | Basic structure without additional substitutions |
| Albendazole | C12H15N3O2S | A widely used antiparasitic agent |
| Pantoprazole | C16H15F2N3O4S | A proton pump inhibitor with different substituents |
Nucleophilic substitution reactions represent one of the most straightforward and widely employed synthetic approaches for constructing 1-Hexagon-Benzimidazole, 1-(6-bromo-2-pyridinyl)- derivatives [1]. These reactions typically involve the displacement of halogen atoms or other suitable leaving groups by benzimidazole nucleophiles, offering excellent regioselectivity and functional group tolerance.
The synthesis of benzimidazole-pyridine conjugates through nucleophilic substitution has been demonstrated with remarkable efficiency when using 2-chloromethyl benzimidazole derivatives as electrophilic partners [1]. In a particularly noteworthy example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine in the absence of additional base, proceeding smoothly under mild conditions to afford the desired products in yields ranging from 85-95% [1]. This reaction pathway is especially advantageous due to its operational simplicity and the elimination of competing side reactions that often plague similar transformations.
The mechanism of nucleophilic substitution in these systems involves the initial coordination of the pyridine nitrogen to the electrophilic carbon bearing the chloride leaving group, followed by displacement through a classical second-degree nucleophilic substitution mechanism [1]. The reaction kinetics are significantly influenced by the electronic nature of substituents on both the benzimidazole and pyridine rings, with electron-withdrawing groups on the benzimidazole moiety accelerating the reaction rate while electron-donating substituents provide enhanced nucleophilicity to the pyridine partner.
Alternative nucleophilic substitution approaches utilize 6-bromopyridine derivatives as electrophilic substrates in reactions with benzimidazole anions generated in situ [2]. These transformations require the presence of strong bases such as potassium hydroxide and potassium carbonate, often in combination with copper powder as a catalyst, and proceed efficiently in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures ranging from 100°C to reflux conditions [2]. Under these optimized conditions, yields of 85-91% have been consistently achieved, with the copper additive serving to facilitate the electron transfer processes and suppress competing elimination pathways.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful methodologies for the construction of benzimidazole-pyridine frameworks, offering exceptional versatility and functional group compatibility [3] [4] [5]. These approaches leverage the unique catalytic properties of palladium, copper, and other transition metals to facilitate carbon-nitrogen bond formation under relatively mild conditions while maintaining excellent regioselectivity.
Palladium-catalyzed cross-coupling represents the most extensively studied transition metal approach for benzimidazole-pyridine synthesis [3] [4]. The combination of palladium acetate with benzimidazolium salt ligands has proven particularly effective for coupling reactions involving 2-bromopyridine derivatives [3]. These catalytic systems operate efficiently at temperatures between 110-120°C and deliver products in yields ranging from 60-90%, depending on the specific substrates and reaction conditions employed [3]. The benzimidazolium salt ligands provide enhanced stability to the palladium center while facilitating rapid oxidative addition and reductive elimination steps essential for productive catalysis.
Advanced palladium catalytic systems utilizing specialized phosphine ligands have demonstrated remarkable efficacy in cascade coupling reactions [4]. The development of tert-butylbrettphos-based precatalysts has enabled highly efficient three-component coupling reactions involving aryl triflates, anilines, and amide nucleophiles to construct benzimidazole scaffolds with predictable regioselectivity [4]. These cascade processes proceed through sequential palladium-catalyzed arylation steps, with the first oxidative addition occurring selectively at the triflate position followed by controlled coupling with the aniline substrate, and subsequent insertion and coupling with the amide component to yield the desired benzimidazole products in yields of 74-88% [4].
Copper-catalyzed coupling methodologies offer complementary reactivity profiles to their palladium counterparts and have proven especially valuable for the synthesis of fused benzimidazole-pyridine systems [5] [6]. Copper iodide catalyzed reactions between 2-(2-bromovinyl)benzimidazoles and cyanamide under microwave irradiation conditions have been successfully employed to construct benzo [7] [3]imidazo[1,2-c]pyrimidin-1-amines in yields of 47-83% [5]. These transformations proceed through an intermolecular carbon-nitrogen coupling followed by intramolecular cyclization and tautomerization to afford the final heterocyclic products [5].
The copper-catalyzed inter- and intramolecular carbon-nitrogen bond formation approach has been extended to the synthesis of various benzimidazole-fused heterocycles through a cascade protocol combining Chan-Lam type coupling with Ullmann-type reactions [6]. This methodology employs copper(II) catalysts in combination with 2-aminoheteroarenes and 2-iodoarylboronic acids to construct pyrido[1,2-a]benzimidazole, benzimidazo[1,2-a]quinolines, and related fused systems in a single operational sequence [6].
Silver and copper oxide nanoparticle catalyzed approaches have recently gained attention for their ability to promote regioselective carbon-nitrogen bond formation under relatively mild conditions [8]. These heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse while maintaining excellent activity for the synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives through cascade condensation and cyclization reactions [8].
The selection and optimization of solvent systems play crucial roles in determining the efficiency and selectivity of halogenation reactions involving benzimidazole-pyridine derivatives [9] [10]. Solvent polarity, coordination ability, and chemical stability under reaction conditions significantly influence both the reaction kinetics and the excited state intramolecular proton transfer processes that are often operative in these systems [9].
Low polarity solvents such as n-hexane and 1,4-dioxane have been identified as particularly favorable for halogenation reactions involving benzimidazole derivatives [9]. These solvents, with dielectric constants of 1.9 and 2.2 respectively, promote excited state intramolecular proton transfer processes that facilitate halogenation at specific positions on the benzimidazole ring system [9]. The low dielectric environment enables the formation of hydrogen-bonded intermediates that direct regioselective halogenation while suppressing competing electrophilic aromatic substitution pathways [9].
Experimental investigations have demonstrated that n-hexane and 1,4-dioxane solvent systems consistently deliver yields in the range of 70-90% for halogenation reactions, with the specific yield depending on the nature of the halogenating agent and the substitution pattern of the substrate [9]. These solvents also exhibit excellent compatibility with various halogenation reagents, including molecular halogens, N-halosuccinimides, and halogen-positive species [9].
Moderate polarity solvents including chloroform and dimethylformamide offer complementary advantages for halogenation reactions requiring enhanced solubility of ionic intermediates [10]. Chloroform, with a dielectric constant of 4.8, provides an optimal balance between solvation of charged species and maintenance of the electronic properties necessary for selective halogenation [10]. Dimethylformamide systems have proven especially effective for halogenation reactions proceeding through radical mechanisms, consistently delivering yields of 85-95% under optimized conditions [10].
High polarity solvents such as ethanol, acetonitrile, and water generally provide less favorable environments for halogenation reactions due to their tendency to stabilize charged intermediates and compete with the halogenation process through hydrogen bonding interactions [9]. However, these solvents can be advantageous when enhanced substrate solubility is required or when the halogenation reaction benefits from increased ionic character [9].
Solvent-free conditions have emerged as an increasingly attractive option for halogenation reactions, offering advantages in terms of environmental sustainability and reaction simplicity [10] [11]. These approaches typically employ solid-supported catalysts or reagents and have demonstrated yields ranging from 75-96% for various halogenation transformations [10] [11]. The absence of solvent eliminates issues related to solvent compatibility and purification while often providing enhanced reaction rates due to increased effective concentrations of reactants [11].
Effective purification strategies are essential for obtaining high-purity benzimidazole-pyridine derivatives and maximizing overall synthetic yields [12] [13] [14]. The selection of appropriate purification methods depends on the physical properties of the target compounds, the nature of impurities present, and the scale of the synthesis.
Column chromatography using silica gel stationary phases represents the most widely employed purification technique for benzimidazole derivatives [12] [13] [15]. Hexane/ethyl acetate gradient systems, typically ranging from 4:1 to 1:1 ratios, provide excellent separation efficiency for most benzimidazole-pyridine conjugates [12] [15]. These conditions consistently achieve purities of 95-99% with yield recoveries of 70-90% [12] [13]. The high surface area and uniform particle size of silica gel enable efficient separation based on differential adsorption, while the gradient elution approach allows for optimization of separation selectivity throughout the chromatographic run [15].
For compounds bearing polar functional groups or ionic character, reverse-phase chromatography using octadecylsilane-modified silica provides superior separation efficiency [14]. These systems typically employ water-acetonitrile or water-methanol gradient elutions and are particularly effective for benzimidazole derivatives containing pyridinium salts or other charged moieties [14].
Recrystallization techniques offer cost-effective purification for benzimidazole derivatives that exhibit favorable crystallization properties [12] [13] [16]. Ethanol and acetone are the most commonly employed recrystallization solvents, providing purities of 90-98% with yield recoveries of 60-85% [12] [16]. The effectiveness of recrystallization can be enhanced through careful control of cooling rates and the use of seed crystals to promote uniform crystal growth [13].
High-performance liquid chromatography purification provides the highest level of purity achievable for benzimidazole derivatives, consistently delivering products with purities exceeding 99% [14] [17] [18]. Nucleosil C8 and C18 columns operated under gradient conditions with phosphoric acid-buffered mobile phases at pH 4.5 have proven especially effective [17]. These systems achieve excellent separation of structural isomers and provide yield recoveries of 85-95% [17] [18].
Precipitation techniques using diethyl ether or acetone offer rapid and simple purification approaches that are particularly suitable for large-scale preparations [12]. These methods typically achieve purities of 85-95% with yield recoveries of 75-90% and can be readily scaled to multi-gram quantities [12].
Liquid-liquid extraction procedures provide effective purification for benzimidazole derivatives that exhibit differential solubility in aqueous and organic phases [14]. These approaches are especially valuable for removing ionic impurities and can be combined with pH adjustment strategies to enhance selectivity [14]. Typical yield recoveries range from 80-92% with purities of 80-90% [14].
Yield maximization strategies encompass both reaction optimization and purification efficiency improvements [13] [16] [19]. The use of microwave-assisted synthesis has proven particularly effective for reducing reaction times while maintaining or improving yields [20] [21]. Temperature and pressure optimization studies have demonstrated that yields can be enhanced by 15-25% through careful control of reaction parameters [19] [22].
The implementation of continuous flow chemistry approaches offers additional opportunities for yield optimization through precise control of residence times, mixing efficiency, and heat transfer [23]. These systems have demonstrated particular advantages for multi-step syntheses where intermediate purification can be eliminated, resulting in overall yield improvements of 20-40% compared to traditional batch processes [23].
Catalyst recycling and reuse strategies contribute significantly to yield maximization in transition metal-catalyzed processes [10] [11]. Heterogeneous catalysts supported on solid phases can be recovered and reused for multiple reaction cycles with minimal loss of activity, improving both economic efficiency and overall yield [10] [11].
The nuclear magnetic resonance spectroscopic identification of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- provides comprehensive structural validation through both proton and carbon-13 chemical shift patterns that reflect the unique electronic environments within this heterobicyclic system.
The proton nuclear magnetic resonance spectrum of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- exhibits characteristic resonances that enable unambiguous structural identification [1] [2]. The most distinctive feature appears as a singlet at δ 8.35-8.50 parts per million, corresponding to the benzimidazole carbon-2 proton, which experiences significant deshielding due to its position between two nitrogen atoms [3] [4]. This diagnostic chemical shift distinguishes the compound from related heterocyclic systems and serves as a primary identification marker.
The benzimidazole aromatic protons manifest as complex multipiples in two distinct regions [3] [4]. The protons at positions 4 and 7 of the benzimidazole ring resonate at δ 7.60-7.80 parts per million as doublet or multipiples with integration for two protons [2] [3]. The remaining benzimidazole aromatic protons at positions 5 and 6 appear at δ 7.10-7.30 parts per million as complex multiples, also integrating for two protons [3] [4]. These chemical shift values reflect the electron-donating effects of the nitrogen atoms within the benzimidazole ring system, which provide partial shielding compared to simple benzene derivatives [2] [5].
The pyridine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the nitrogen atom [6] [7]. The proton at position 3 of the pyridine ring, adjacent to the nitrogen, appears at δ 7.45-7.65 parts per million as a doublet or doublet of doublets [8] [7]. The pyridine carbon-4 proton, positioned para to the nitrogen atom, resonates at δ 7.80-8.00 parts per million as a doublet or triplet, demonstrating the pronounced deshielding effect of the nitrogen atom [6] [8]. The carbon-5 proton of the pyridine ring appears at δ 7.20-7.40 parts per million as a doublet or doublet of doublets, reflecting its meta relationship to the bromine substituent [7].
Table 1: Proton Nuclear Magnetic Resonance Spectral Data for 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-2 (benzimidazole) | 8.35-8.50 | s | 1H | Benzimidazole C2-H |
| H-4/H-7 (benzimidazole) | 7.60-7.80 | d/m | 2H | Benzimidazole aromatic CH |
| H-5/H-6 (benzimidazole) | 7.10-7.30 | m | 2H | Benzimidazole aromatic CH |
| H-3 (pyridine) | 7.45-7.65 | d/dd | 1H | Pyridine C3-H |
| H-4 (pyridine) | 7.80-8.00 | d/t | 1H | Pyridine C4-H |
| H-5 (pyridine) | 7.20-7.40 | d/dd | 1H | Pyridine C5-H |
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns that reflect the electronic environments of individual carbon atoms within the molecular framework [2] [5]. The benzimidazole carbon-2 resonates at δ 144-146 parts per million, positioned between the typical ranges for imine carbons, reflecting its unique environment between two nitrogen atoms [5] [9].
The quaternary carbons at positions 3a and 7a of the benzimidazole ring appear at δ 142-144 parts per million [2] [5]. These carbon atoms serve as fusion points between the benzene and imidazole rings, exhibiting chemical shifts characteristic of aromatic quaternary carbons with adjacent nitrogen atoms [5] [4]. The aromatic carbon atoms at positions 4 and 7 of the benzimidazole ring resonate at δ 115-120 parts per million, demonstrating significant shielding effects from their proximity to nitrogen atoms [2] [5]. This shielding reflects the electron-donating character of nitrogen atoms in the benzimidazole system and provides a diagnostic indicator for this ring system [5] [9].
The benzimidazole carbon atoms at positions 5 and 6 exhibit chemical shifts at δ 121-125 parts per million, consistent with typical aromatic carbon resonances but modified by the electronic influence of the adjacent heterocyclic system [5] [4]. These values fall within the expected range for aromatic carbons in nitrogen-containing heterocycles and serve as confirmatory evidence for the benzimidazole structure [2] [5].
The pyridine ring carbons demonstrate characteristic chemical shift patterns that reflect the electron-withdrawing effects of the nitrogen atom [6] [10]. The carbon-2 of the pyridine ring, directly bonded to nitrogen, resonates at δ 155-158 parts per million, exhibiting the pronounced deshielding typical of carbons α to nitrogen in pyridine systems [6] [10]. The pyridine carbon-3, adjacent to the nitrogen atom, appears at δ 125-128 parts per million, showing moderate deshielding consistent with its β position relative to the nitrogen [10].
The pyridine carbon-4, positioned para to the nitrogen atom, exhibits a chemical shift at δ 138-140 parts per million [6] [10]. This intermediate deshielding reflects the electronic transmission through the aromatic system and provides characteristic identification for the pyridine ring geometry [10]. The carbon-5 of the pyridine ring resonates at δ 128-132 parts per million, demonstrating the influence of both the nitrogen atom and the bromine substituent [10].
The carbon-6 of the pyridine ring, directly bonded to bromine, exhibits significant deshielding with a chemical shift at δ 142-145 parts per million [10]. This pronounced downfield shift results from the electron-withdrawing nature of the bromine atom and serves as a diagnostic marker for the brominated position [11] [12].
Table 2: Carbon-13 Nuclear Magnetic Resonance Spectral Data for 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
| Carbon Position | Chemical Shift (δ ppm) | Assignment | Electronic Environment |
|---|---|---|---|
| C-2 (benzimidazole) | 144-146 | Benzimidazole C=N | Deshielded by N |
| C-3a/7a (benzimidazole) | 142-144 | Benzimidazole quaternary | Quaternary aromatic |
| C-4/7 (benzimidazole) | 115-120 | Benzimidazole aromatic CH | Shielded by N proximity |
| C-5/6 (benzimidazole) | 121-125 | Benzimidazole aromatic CH | Aromatic CH |
| C-2 (pyridine) | 155-158 | Pyridine C=N | Deshielded by N |
| C-3 (pyridine) | 125-128 | Pyridine aromatic CH | Aromatic CH adjacent to N |
| C-4 (pyridine) | 138-140 | Pyridine aromatic CH | Aromatic CH para to N |
| C-5 (pyridine) | 128-132 | Pyridine aromatic CH | Aromatic CH meta to Br |
| C-6 (pyridine) | 142-145 | Pyridine C-Br | Deshielded by Br |
Fourier transform infrared spectroscopy provides detailed vibrational fingerprint analysis of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- through characteristic absorption bands that correspond to specific molecular motions within the heterobicyclic framework [13] [14]. The vibrational spectrum exhibits distinct patterns that enable both structural identification and electronic characterization of the compound.
The high-frequency region of the infrared spectrum contains fundamental stretching vibrations that provide primary structural identification [13] [14]. The nitrogen-hydrogen stretching vibration of the benzimidazole ring appears as a medium to strong absorption band in the range 3400-3100 cm⁻¹ [15] [13]. This characteristic frequency reflects the hydrogen bonding environment and the electronic nature of the benzimidazole nitrogen atom [14] [16]. The position and intensity of this band serve as diagnostic indicators for the intact benzimidazole ring system and distinguish it from other nitrogen-containing heterocycles [13] [17].
Aromatic carbon-hydrogen stretching vibrations manifest in the region 3100-3000 cm⁻¹ with medium intensity [13] [14]. These bands correspond to the stretching motions of carbon-hydrogen bonds in both the benzimidazole and pyridine ring systems [8] [7]. The frequency range is characteristic of unsaturated carbon-hydrogen bonds and provides confirmation of the aromatic nature of both ring systems [18] [19]. The multiplicities observed in this region reflect the different electronic environments of the various aromatic carbon-hydrogen bonds within the molecular structure [13] [14].
The mid-frequency region contains critical ring stretching vibrations that provide detailed structural information about the heterocyclic components [13] [14]. The carbon-nitrogen stretching vibration of the pyridine ring appears as a medium to strong absorption in the range 1620-1580 cm⁻¹ [8] [7]. This characteristic frequency reflects the aromatic character of the pyridine nitrogen and serves as a diagnostic marker for the pyridine ring system [20] [7].
Strong absorption bands in the region 1580-1520 cm⁻¹ correspond to carbon-carbon stretching vibrations within both aromatic ring systems [13] [14]. These fundamental vibrations provide confirmation of the aromatic character and structural integrity of the benzimidazole and pyridine rings [18] [21]. The intensity and position of these bands reflect the electronic delocalization within the π-electron systems of both heterocycles [13] [14].
The carbon-nitrogen stretching vibrations of the benzimidazole ring manifest in the frequency range 1520-1450 cm⁻¹ with medium to strong intensity [13] [14]. These characteristic absorptions provide specific identification of the benzimidazole ring system and distinguish it from other nitrogen-containing heterocycles through their unique frequency positions [16]. The benzimidazole ring exhibits distinctive vibrational characteristics that reflect its bicyclic structure and electronic properties [13] [17].
Additional aromatic carbon-carbon stretching vibrations appear in the region 1450-1400 cm⁻¹ with medium intensity [13] [14]. These bands correspond to ring skeletal vibrations that provide confirmatory evidence for the aromatic ring systems and their substitution patterns [18] [21]. The frequency positions and intensities of these vibrations reflect the electronic environments within the heterocyclic framework [13] [14].
The lower-frequency region of the infrared spectrum contains deformation vibrations and heteroatom stretching modes that provide additional structural confirmation [13] [14]. Carbon-nitrogen stretching vibrations appear in the range 1350-1250 cm⁻¹ with medium intensity, corresponding to the various carbon-nitrogen bonds within both ring systems [22] [23]. These absorptions provide complementary evidence for the nitrogen-containing heterocyclic structure [13] [14].
In-plane carbon-hydrogen bending vibrations manifest in the frequency range 1100-950 cm⁻¹ with medium intensity [13] [14]. These deformation modes reflect the planar aromatic character of both ring systems and provide confirmation of the substitution patterns [18] [21]. The specific frequency positions within this range depend on the electronic environments of the individual carbon-hydrogen bonds [13] [14].
Strong absorption bands in the region 900-750 cm⁻¹ correspond to out-of-plane carbon-hydrogen bending vibrations [13] [14]. These characteristic deformations provide diagnostic information about the aromatic substitution patterns and ring geometries [18] [21]. The intensity and frequency positions of these bands reflect the symmetry and electronic properties of the substituted aromatic systems [24] [25].
Ring breathing vibrations appear as medium to strong absorptions in the range 750-650 cm⁻¹ [13] [14]. These fundamental modes involve synchronized motions of the entire ring systems and provide confirmatory evidence for the aromatic character and structural integrity of both heterocycles [17] [16]. The frequency positions reflect the ring sizes and electronic properties of the benzimidazole and pyridine systems [13] [14].
The carbon-bromine stretching vibration manifests in the lower-frequency region 650-500 cm⁻¹ with medium intensity [11] [12]. This characteristic absorption provides definitive evidence for the bromine substituent and its position within the pyridine ring [23]. The frequency position reflects the aromatic carbon-bromine bond character and serves as a diagnostic marker for the brominated pyridine component [11] [12].
Table 3: Fourier Transform Infrared Vibrational Mode Assignments for 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3400-3100 | medium-strong | N-H stretch (benzimidazole) | N-H asymmetric stretch |
| 3100-3000 | medium | Aromatic C-H stretch | Aromatic C-H stretch |
| 1620-1580 | medium-strong | C=N stretch (pyridine) | Pyridine ring stretch |
| 1580-1520 | strong | C=C stretch (aromatic rings) | Aromatic ring vibrations |
| 1520-1450 | medium-strong | C=N stretch (benzimidazole) | Benzimidazole ring stretch |
| 1450-1400 | medium | Aromatic C=C stretch | Ring skeletal vibrations |
| 1350-1250 | medium | C-N stretch | C-N stretching |
| 1100-950 | medium | In-plane C-H bend | C-H in-plane deformation |
| 900-750 | strong | Out-of-plane C-H bend | C-H out-of-plane deformation |
| 750-650 | medium-strong | Ring breathing modes | Ring breathing |
| 650-500 | medium | C-Br stretch | C-Br stretching |
Mass spectrometric analysis of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- under electron ionization conditions reveals characteristic fragmentation pathways that provide detailed structural information and confirm the molecular composition [26] [27]. The fragmentation pattern reflects the relative stabilities of various ionic species and the preferred cleavage sites within the heterobicyclic structure.
The molecular ion peak appears at m/z 274 with moderate intensity (15-25% relative abundance), corresponding to the intact molecular structure with the expected isotopic pattern for a brominated compound [26] [27]. The relatively low intensity of the molecular ion reflects the inherent instability of the ionized heterobicyclic system under electron impact conditions and the favorable fragmentation pathways available to the molecular cation [28] [29].
The base peak of the mass spectrum appears at m/z 247, representing loss of hydrogen cyanide (27 daltons) from the molecular ion [26] [27]. This fragmentation pathway involves elimination of hydrogen cyanide from the benzimidazole ring system, a characteristic reaction of benzimidazole derivatives under electron impact conditions [27] [29]. The high abundance of this fragment ion indicates the favored nature of this fragmentation pathway and reflects the stability of the resulting cationic species [26] [27].
A significant fragmentation pathway leads to the ion at m/z 219 (45-65% relative abundance), corresponding to loss of an acetonitrile fragment (C₂H₂N) from the molecular ion [27] [29]. This fragmentation involves more extensive reorganization within the heterocyclic system and represents a characteristic decomposition pattern for nitrogen-containing heterocycles under mass spectrometric conditions [26] [27].
The loss of the bromine atom from the molecular ion produces a fragment at m/z 195 (25-35% relative abundance) [26] [27]. This fragmentation pathway is characteristic of brominated aromatic compounds and reflects the relatively weak carbon-bromine bond strength compared to other bonds within the aromatic system [30] [11]. The moderate abundance of this fragment indicates that bromine loss competes with other fragmentation pathways but is not the dominant decomposition route [26] [27].
A major fragmentation pathway involves loss of the entire bromopyridine unit, yielding a fragment at m/z 168 (35-45% relative abundance) [26] [27]. This cleavage occurs at the nitrogen-carbon bond connecting the benzimidazole and pyridine ring systems, reflecting the relative weakness of this inter-ring connection under high-energy conditions [27] [29]. The abundance of this fragment provides evidence for the substitution pattern and confirms the structural connectivity between the two heterocyclic components [26] [27].
The intact benzimidazole ring system appears as a significant fragment at m/z 118 (40-60% relative abundance), corresponding to the molecular formula C₇H₆N₂ [26] [27]. This fragment results from complete cleavage of the pyridine ring and represents the stable benzimidazole cation radical [27] [29]. The high abundance of this fragment confirms the structural integrity of the benzimidazole component and its stability under mass spectrometric conditions [26] [27].
An important fragmentation leads to the formation of the tropylium ion at m/z 91 (30-40% relative abundance) [26] [27]. This fragment results from rearrangement processes involving the aromatic ring systems and represents a highly stable seven-membered ring cation [31] [32]. The formation of the tropylium ion is characteristic of aromatic compounds containing benzyl-type substituents and provides confirmatory evidence for the aromatic nature of the molecular components [26] [27].
The phenyl cation appears at m/z 77 (25-35% relative abundance), representing a fundamental aromatic fragment that results from extensive decomposition of the ring systems [26] [27]. This fragment is commonly observed in the mass spectra of aromatic compounds and provides evidence for the benzene ring components within the molecular structure [31] [32].
Lower-mass fragments include species at m/z 51 (15-25% relative abundance), corresponding to cyclic fragments with the composition C₄H₃⁺ [26] [27]. These fragments result from extensive decomposition and rearrangement processes that occur under high-energy electron impact conditions [27] [29].
Table 4: Mass Spectrometric Fragmentation Pattern for 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
| Fragment m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |
|---|---|---|---|
| 274 (M+) | 15-25 | Molecular ion | Parent ion |
| 247 | 100 | [M-HCN]+ | Loss of HCN (27 Da) |
| 219 | 45-65 | [M-C₂H₂N]+ | Loss of acetonitrile fragment |
| 195 | 25-35 | [M-Br]+ | Loss of bromine atom |
| 168 | 35-45 | [M-C₅H₃NBr]+ | Loss of bromopyridine |
| 140 | 20-30 | Benzimidazole core | Pyridine ring cleavage |
| 118 | 40-60 | Benzimidazole (C₇H₆N₂) | Intact benzimidazole |
| 91 | 30-40 | Tropylium ion | Benzyl rearrangement |
| 77 | 25-35 | Phenyl cation | Phenyl formation |
| 51 | 15-25 | C₄H₃+ | Cyclic fragment |